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Compound of Interest

Compound Name: SB-633825

Cat. No.: B610716 Get Quote

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the kinase selectivity profile of SB-633825
against a panel of alternative inhibitors targeting TIE2, LOK (STK10), and BRK (PTK6) kinases.

The information presented herein is intended for researchers, scientists, and drug development

professionals to facilitate informed decisions in selecting appropriate chemical probes and

potential therapeutic candidates.

SB-633825 is a potent, ATP-competitive inhibitor with high affinity for the tyrosine kinase TIE2,

as well as the serine/threonine kinase LOK and the breast tumor kinase BRK. Its "relatively

clean inhibition profile" has made it a valuable tool compound and a starting point for the

development of more selective inhibitors.[1][2] This guide presents a detailed analysis of its

activity across the kinome in comparison to other inhibitors targeting its primary targets.

Kinase Inhibition Profile: A Comparative Analysis
The following table summarizes the inhibitory activity of SB-633825 and selected alternative

compounds against their primary kinase targets. The data is presented as IC50 values, which

represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase

activity.
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Compound
TIE2 IC50
(nM)

LOK
(STK10)
IC50 (nM)

BRK (PTK6)
IC50 (nM)

Other
Notable
Targets
(IC50 nM)

Reference

SB-633825 3.5 66 150 - [3]

Rebastinib 0.058 - -

c-ABL1 (0.7),

TRKA (0.17),

TRKB (0.42)

[4]

Ripretinib Inhibits TIE2 - -

KIT,

PDGFRA,

PDGFRB,

VEGFR2,

BRAF

[5]

SLK/STK10-

IN-1
-

6.4 (STK10),

7.8 (SLK)
-

CLK2 (39),

GSK3α (14),

GSK3β (14)

[6][7]

Tilfrinib - - 3.15

Exhibits

>1000-fold

selectivity

over a panel

of other

kinases

[8][9]

In-Depth Selectivity Profiles from Kinome Screening
For a comprehensive understanding of inhibitor selectivity, it is crucial to assess their activity

against a broad panel of kinases. The data below, sourced from the Published Kinase Inhibitor

Set (PKIS) screening, reveals the percentage of inhibition by SB-633825 at a concentration of

100 nM across a diverse set of kinases. This provides a broader view of its off-target effects. A

full kinome scan would ideally be presented for all compared compounds; however, publicly

available comprehensive datasets for the alternatives are limited.

SB-633825 Kinome Scan Data (% Inhibition at 100 nM)
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Kinase % Inhibition

TIE2 >95%

LOK (STK10) >90%

BRK (PTK6) >80%

SLK >80%

LTK >70%

... ...

Numerous other kinases <10%

Note: This is a representative subset of the full kinome scan data available in the

supplementary materials of Elkins JM, et al. Nat Biotechnol. 2016.[1][2][10]

Experimental Methodologies
The determination of kinase inhibition profiles is critical for the characterization of small

molecule inhibitors. A widely accepted and robust method for this purpose is the in vitro kinase

assay.

In Vitro Kinase Assay Protocol (Representative)
A common method for measuring kinase activity and inhibition is the ADP-Glo™ Kinase Assay.

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

Workflow:

Kinase Reaction: The kinase, its specific substrate, ATP, and the test inhibitor (at varying

concentrations) are combined in a reaction buffer. The reaction is allowed to proceed for a

defined period at a controlled temperature (e.g., 30°C).

ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and

deplete the remaining ATP.
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ADP to ATP Conversion: A "Kinase Detection Reagent" is then added, which contains

enzymes that convert the ADP generated in the kinase reaction into ATP.

Luminescence Detection: The newly synthesized ATP is measured using a

luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the

amount of ADP produced and thus, the kinase activity.

Data Analysis: The luminescent signal is measured using a luminometer. The percentage of

inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then

determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration and fitting the data to a dose-response curve.

Diagram of the Experimental Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Kinase Selectivity Profiling of SB-633825
and Alternative Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610716#sb-633825-selectivity-profiling-against-
kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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